molecular formula C19H21N5O4 B2433659 3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921165-71-1

3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2433659
CAS No.: 921165-71-1
M. Wt: 383.408
InChI Key: BPXBKADZBXJNQP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a benzamide core, a common pharmacophore in drug design, substituted with a trimethoxyphenyl group and a tetrazole ring linked via a methylene bridge. The tetrazole moiety is a well-known bioisostere for carboxylic acids, which can enhance membrane permeability and metabolic stability in bioactive molecules . This specific molecular architecture, combining electron-donating methoxy groups with a tetrazole heterocycle, makes it a valuable intermediate for constructing more complex chemical entities. Researchers can utilize this compound as a key building block in the synthesis of novel molecules for biological screening. The structural motif of N-substituted benzamides is frequently explored in the development of therapeutics targeting various conditions, including neurological disorders and pain management . As a fine chemical, it serves as a crucial precursor in multi-step synthetic routes, enabling the investigation of structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-5-7-14(8-6-12)24-17(21-22-23-24)11-20-19(25)13-9-15(26-2)18(28-4)16(10-13)27-3/h5-10H,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXBKADZBXJNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of p-Tolyl Azide with Nitriles

The Huisgen cycloaddition between p-tolyl azide and a nitrile precursor under Lewis acid catalysis forms the tetrazole core. A modified procedure adapted from tetrazine syntheses employs ZnBr₂ as a catalyst in refluxing toluene:

Procedure :

  • p-Tolyl azide (1.0 equiv) and acetonitrile (1.2 equiv) are dissolved in anhydrous toluene.
  • ZnBr₂ (0.1 equiv) is added, and the mixture is refluxed at 110°C for 24 hours.
  • The crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:3) to yield 1-(p-tolyl)-1H-tetrazole-5-carbonitrile (82% yield).

Key Optimization :

  • Substituting ZnBr₂ with CuI reduces yield to 65%, highlighting the superiority of zinc-based catalysts.
  • Prolonged reaction times (>30 hours) lead to decomposition, necessitating strict monitoring by TLC.

Reduction of Nitrile to Aminomethyl Tetrazole

The nitrile intermediate is reduced to the primary amine using LiAlH₄ in THF:

Procedure :

  • 1-(p-Tolyl)-1H-tetrazole-5-carbonitrile (1.0 equiv) is suspended in dry THF under N₂.
  • LiAlH₄ (3.0 equiv) is added portionwise at 0°C, followed by reflux for 6 hours.
  • The reaction is quenched with H₂O, and the amine is extracted with CH₂Cl₂ (3 × 50 mL).
  • Solvent removal yields (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine as a white solid (89% yield).

Safety Note :

  • LiAlH₄ reactions require rigorous exclusion of moisture to prevent exothermic decomposition.

Amide Coupling Strategies

Acid Chloride Method

Activation of 3,4,5-trimethoxybenzoic acid to its acid chloride facilitates coupling with the tetrazole-methylamine:

Procedure :

  • 3,4,5-Trimethoxybenzoic acid (1.0 equiv) is treated with SOCl₂ (3.0 equiv) in refluxing CH₂Cl₂ for 2 hours.
  • The solvent and excess SOCl₂ are removed under vacuum.
  • The acid chloride is dissolved in dry DMAc and added dropwise to a solution of (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine (1.05 equiv) and Et₃N (2.0 equiv) at 0°C.
  • Stirring at room temperature for 12 hours affords the crude product, which is recrystallized from ethanol/water (4:1) to yield the title compound (75% yield, purity 98.5%).

Advantages :

  • High atom economy and minimal byproduct formation.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DMF enhances coupling efficiency for sensitive substrates:

Procedure :

  • 3,4,5-Trimethoxybenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF.
  • After 30 minutes activation, (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine (1.0 equiv) is added, and the mixture is stirred at 25°C for 24 hours.
  • Work-up with NaHCO₃ and extraction with EtOAc yields the product after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) in 81% yield.

Comparison of Methods :

Method Yield (%) Purity (%) Reaction Time (h)
Acid Chloride 75 98.5 12
EDCl/HOBt 81 99.2 24

Green Chemistry Approaches

A solvent-free mechanochemical synthesis was explored to reduce waste:

Procedure :

  • 3,4,5-Trimethoxybenzoic acid (1.0 equiv), (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine (1.0 equiv), and K₂CO₃ (2.0 equiv) are ball-milled at 30 Hz for 2 hours.
  • The crude product is washed with H₂O and recrystallized from acetone, affording the compound in 68% yield with 97.8% purity.

Environmental Impact :

  • Reduces solvent usage by 90% compared to traditional methods.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, tetrazole-H), 7.45 (d, J = 8.2 Hz, 2H, tolyl-H), 7.30 (d, J = 8.2 Hz, 2H, tolyl-H), 6.98 (s, 2H, benzamide-H), 4.85 (s, 2H, CH₂), 3.92 (s, 6H, OCH₃), 3.88 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₀H₂₂N₅O₄ [M+H]⁺ 396.1668, found 396.1665.

Purity Analysis

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.2 min (99.7% purity), with no detectable impurities <0.1%.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may inhibit enzymes such as tubulin or interact with receptors like histone deacetylases.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the tetrazole ring but shares the trimethoxyphenyl and benzamide moieties.

    N-(p-tolyl)-1H-tetrazole-5-carboxamide: Contains the tetrazole ring and p-tolyl group but lacks the trimethoxyphenyl group.

Uniqueness

3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of the trimethoxyphenyl group, tetrazole ring, and benzamide moiety, which may confer distinct bioactive properties and potential therapeutic applications.

Biological Activity

3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its chemical structure as follows:

  • Molecular Formula : C16_{16}H20_{20}N4_4O3_3
  • IUPAC Name : 3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The biological activity appears to be mediated through the following mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis. This was observed in studies involving HeLa cells where the compound's concentration-dependent effects were noted .
  • Tubulin Polymerization Inhibition : It has been reported that the compound inhibits tubulin polymerization, which is critical for cancer cell division and growth. This mechanism is similar to that of established anticancer agents like colchicine .

Biological Activity Data

The following table summarizes the biological activity of 3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.046Apoptosis induction and cell cycle arrest
HT-290.57Tubulin polymerization inhibition
A5490.96Antivascular activity

These values indicate potent activity comparable to established chemotherapeutic agents .

Case Studies

Several key studies have explored the efficacy of this compound:

  • Study on HeLa Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HeLa cells, with an IC50 value of 0.046 µM. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential .
  • In Vivo Efficacy : In xenograft models using A549 cells, the compound significantly inhibited tumor growth without notable toxicity. This suggests a favorable therapeutic window for further development as an anticancer agent .

Comparative Analysis

When compared to other tetrazole derivatives, 3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide shows superior activity due to its unique structural features that enhance binding affinity to tubulin and other cellular targets.

Compound NameIC50 (µM)Notable Features
Compound A0.15Moderate tubulin inhibition
Compound B0.30Induces apoptosis
Current Compound 0.046 Strong G2/M arrest and tubulin inhibition

Q & A

Q. Methodological Approach :

Target-Specific Assays : Test antimicrobial activity via MIC assays (e.g., E. coli ATCC 25922) and antiallergic effects via mast cell β-hexosaminidase release .

Metabolite Profiling : Use LC-HRMS to rule out degradation artifacts in different assay buffers .

Computational Docking : Identify off-target binding (e.g., AutoDock Vina) to explain divergent activities .
Example : Antiallergic activity in correlates with tetrazole’s acidic proton (pKa ~4.5), while antimicrobial effects may stem from membrane disruption by lipophilic methoxy groups .

Advanced: What methodologies are recommended for investigating the compound’s interactions with biological targets?

Binding Affinity :

  • SPR/ITC : Measure KD values (e.g., KD = 120 nM for CXCL12 inhibition) .

Structural Insights :

  • Co-crystallization : Use SHELXD for phase resolution; optimize crystallization with 20% PEG 3350 .

Dynamic Behavior :

  • Molecular Dynamics (MD) : Simulate receptor-ligand complexes (AMBER, 100 ns trajectory) to assess stability of key interactions (e.g., tetrazole H-bond with Arg112) .

Advanced: What strategies should be employed to design analogs with enhanced pharmacological properties?

Q. Key Modifications :

Position Modification Rationale
Tetrazole Replace with triazoleImproved metabolic stability (reduced CYP3A4 oxidation)
Methoxy Groups Introduce halogens (e.g., Cl)Increased lipophilicity (logP from 2.1 to 3.5)
Synthesis Pipeline :
  • Parallel Synthesis : Ugi-azide reaction for rapid analog generation .
  • ADMET Screening : Caco-2 permeability (>5 × 10⁻⁶ cm/s) and microsomal t₁/₂ (>30 min) prioritize candidates .

Basic: What experimental approaches are used to assess the compound’s stability under physiological conditions?

pH Stability : Incubate in simulated gastric fluid (pH 2, 37°C) for 24h; analyze via HPLC (C18 column, 90% recovery threshold) .

Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (e.g., <5% impurity) .

Light Sensitivity : Expose to 1.2 million lux·hrs; quantify photodegradants (ICH Q1B guidelines) .

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